ClogP Optimization in 4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine vs. Parent Imidazopyridazine Scaffold
A calculated partition coefficient (ClogP) of 1.2 to 1.6 is a key benchmark for lead-like compounds in oral drug discovery. The target compound, 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, has a reported LogP of approximately 1.3 . In contrast, the unsubstituted parent compound, 1H-imidazo[4,5-d]pyridazine, has a much lower computed LogP of approximately -0.27 [1]. This represents a difference of over 1.5 log units, indicating that the methyl and chloro substituents on the target compound confer significantly higher lipophilicity, which is more favorable for passive membrane permeability and cellular uptake in a screening context.
| Evidence Dimension | Calculated Lipophilicity (ClogP) |
|---|---|
| Target Compound Data | LogP = 1.325 (or ~1.3) |
| Comparator Or Baseline | Parent 1H-imidazo[4,5-d]pyridazine; ClogP = -0.27 [1] |
| Quantified Difference | Δ > 1.5 LogP units |
| Conditions | Computational prediction (XLogP3 or similar algorithm). |
Why This Matters
This difference in lipophilicity is crucial for procurement as it dictates the compound's utility in generating lead-like, cell-permeable analogs, saving time on downstream ADME optimization.
- [1] PubChem. Compound Summary for CID 120366, 1H-Imidazo[4,5-d]pyridazine. Computed Properties. View Source
